molecular formula C₅₇H₁₀₀O₆ B016368 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol CAS No. 2190-21-8

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Cat. No. B016368
CAS RN: 2190-21-8
M. Wt: 881.4 g/mol
InChI Key: VVEBTVMJPTZDHO-WECKWCTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol involves the enzymatic interesterification of fully hydrogenated soybean oil and oleic ethyl ester under specific conditions. This process produces a variety of TAGs, among which asymmetric 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) serves as a model compound for understanding the synthesis and properties of similar structured TAGs (Kim & Lee, 2014). The enzymatic synthesis generates not only the desired TAGs but also ethyl esters, monoacylglycerols (MAG), and diacylglycerols (DAG), which are then purified through solvent fractionation and column chromatography.

Molecular Structure Analysis

The molecular structure of TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is crucial for their physical properties and functionality. Crystallization kinetics studies of binary mixture phases of similar structured TAGs reveal the formation of polymorphic forms, indicating that the arrangement of fatty acid chains significantly affects the physical properties of the TAGs (Takeuchi, Ueno, & Sato, 2002). These polymorphic forms are arranged in double or triple chain-length structures, affecting the crystallization rate and stability of the TAGs.

Chemical Reactions and Properties

TAGs undergo various chemical reactions, primarily based on the fatty acid composition and the stereochemistry of the glycerol backbone. The enzymatic catalysis used in synthesizing TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol demonstrates the specificity of lipases for the sn-1 and sn-3 positions of glycerol, leading to selective synthesis and modification of TAG structures (Schmid et al., 1999).

Physical Properties Analysis

The physical properties of TAGs, such as melting point and solid fat content, are influenced by their molecular structure. Studies on the melting characteristics of asymmetric TAGs similar to 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol show that the fatty acid composition and the arrangement of fatty acids on the glycerol backbone play critical roles in determining their melting behavior and suitability as cocoa butter replacers or in other food applications (Kim & Lee, 2014).

Chemical Properties Analysis

The chemical properties of TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are largely defined by the types of fatty acids and their position on the glycerol backbone. The presence of unsaturated fatty acids (linoleic and oleic acids) contributes to the liquid state at room temperature and affects the oxidation stability and reactivity towards lipases. The enzymatic synthesis and modification processes highlight the chemical versatility of TAGs, enabling the production of specific TAG molecules for targeted applications (Schmid et al., 1999).

Scientific Research Applications

  • Synthesis of Optically Active Polyunsaturated Diacylglycerols : A study by Duralski, Spooner, and Watts (1989) in "Tetrahedron Letters" illustrates a method for synthesizing optically active polyunsaturated diacylglycerols, including 1,2-dilinoleoyl-sn-glycerol, with high optical purity (Duralski, Spooner, & Watts, 1989).

  • Digestion and Absorption in Rats : Åkesson, Gronowitz, and Michelsen (1979) in "Chemistry and Physics of Lipids" discuss the digestion and absorption of similar triacylglycerols in rats, providing insights into metabolic processing (Åkesson, Gronowitz, & Michelsen, 1979).

  • Impact on Solidification Behavior of Edible Lipids : A 2022 study in "Physical Chemistry Chemical Physics" by Macridachis, Bayés-García, and Calvet shows that combinations of mixed-acid triacylglycerols significantly impact the solidification behavior of edible lipids (Macridachis, Bayés-García, & Calvet, 2022).

  • Variations in Panax Ginseng : Wang, Hong, Chen, and Tsai (1997) in the "Journal of Liquid Chromatography & Related Technologies" reveal that the levels of trilinolein and 1,2-dilinoleoyl-3-oleoyl-glycerol in Panax ginseng vary by extraction method, with the highest levels in the rhizome head and root hair (Wang, Hong, Chen, & Tsai, 1997).

  • Separation of Diacylglycerol Isomers : Lo, Baharin, Tan, and Lai (2004) in "Journal of Chromatographic Science" developed a method to effectively separate positional isomers of diacylglycerols from vegetable oils (Lo, Baharin, Tan, & Lai, 2004).

properties

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEBTVMJPTZDHO-WECKWCTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287930
Record name 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dilinoleoyl-3-olein

CAS RN

2190-21-8
Record name 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dilinoleoyl-3-olein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DILINOLEOYL-3-OLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Reactant of Route 3
Reactant of Route 3
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Reactant of Route 4
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Citations

For This Compound
65
Citations
W Du, W Zhu, W Ge, C Li - Journal of Pharmaceutical and Biomedical …, 2021 - Elsevier
Coix seed (CS) is the dry mature seed kernel of Coix lacrma-jobi L. var. mayuen (Roman.) Stapf, which has the effect of spleen-invigorating and anti-swelling. However, research reports …
Number of citations: 11 www.sciencedirect.com
DS Lee, ES Lee, HJ Kim, SO Kim, K Kim - Analytica Chimica Acta, 2001 - Elsevier
Triacylglycerol (TG) composition of authentic and adulterated sesame oils with perilla was studied by using reversed phase liquid chromatography. Triacylglycerols were separated …
Number of citations: 106 www.sciencedirect.com
WS Letter - Journal of Liquid Chromatography & Related …, 1993 - Taylor & Francis
A rapid high-performance liquid chromatographic method for the separation and identification of several triglycerides in edible oil and fat samples using an evaporative light-scattering …
Number of citations: 34 www.tandfonline.com
GR Asbury, K Al-Saad, WF Siems, RM Hannan… - Journal of the American …, 1999 - Elsevier
Since the introduction of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry the majority of research has focused on developing analytical methods for the qualitative …
Number of citations: 163 www.sciencedirect.com
RS Leisso, DA Buchanan, J Lee… - Physiologia …, 2015 - Wiley Online Library
‘Soggy breakdown’ (SB) is an internal flesh disorder of ‘Honeycrisp’ apple (Malus × domestica Borkh.) fruit that occurs during low temperature storage. The disorder is a chilling injury (CI…
Number of citations: 67 onlinelibrary.wiley.com
JT Lin, CL Woodruff, TA McKeon - Journal of Chromatography A, 1997 - Elsevier
Reversed-phase high-performance liquid chromatography (HPLC) methods were developed for the separation of molecular species of 45 synthetic triacylglycerols and diacylglycerols. …
Number of citations: 105 www.sciencedirect.com
DW Lee, HW Kim, KW Lee, BC Kim, EA Choe… - Enzyme and Microbial …, 2001 - Elsevier
The thermophilic bacterium Bacillus thermoleovorans ID-1 can hydrolyze a variety of oils such as olive oil, soybean oil, palm oil, and lard as a carbon source (1.5%, v/v) after 72 h of …
Number of citations: 120 www.sciencedirect.com
KO Adebowale, CO Adedire - African Journal of …, 2006 - academicjournals.org
The chemical composition and insecticidal activity of Jatropha curcas L. seed were evaluated using standard techniques. The oil content of the seed is high (66.4%). Triacylglycenol was …
Number of citations: 401 academicjournals.org
M Bártlová, P Bernášek, J Sýkora, H Sovová - Journal of Chromatography B, 2006 - Elsevier
Blackcurrant (Ribes nigrum) seed oil is rich in α- and γ-linolenic acids, the latter in particular being of potential use in medicine. The enzymatic hydrolysis of the oil was carried out in …
Number of citations: 18 www.sciencedirect.com
FW Claassen, C Haar, TA van Beek… - … Journal of Plant …, 2000 - Wiley Online Library
A new high pressure liquid chromatographic method with evaporative light scattering detection was developed for the qualitative and quantitative analysis of apolar, low molecular …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.